N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Description

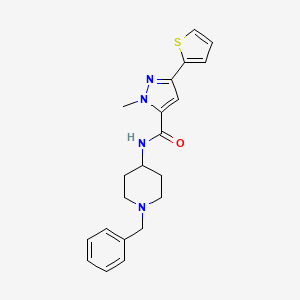

N-(1-Benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2-thienyl substituent at the pyrazole C3 position and a benzyl-piperidine moiety at the carboxamide nitrogen. The 2-thienyl group is a critical bioisostere, often enhancing binding affinity and metabolic stability, while the benzyl-piperidine moiety may influence pharmacokinetic properties such as lipophilicity and blood-brain barrier penetration .

Properties

Molecular Formula |

C21H24N4OS |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C21H24N4OS/c1-24-19(14-18(23-24)20-8-5-13-27-20)21(26)22-17-9-11-25(12-10-17)15-16-6-3-2-4-7-16/h2-8,13-14,17H,9-12,15H2,1H3,(H,22,26) |

InChI Key |

GUPVRVZVHQWJBK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a suitable diketone.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction with the pyrazole ring.

Final Coupling: The final step involves coupling the piperidine and pyrazole-thiophene intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Pyrazole carboxamides with sulfonylphenyl-piperidine substituents (e.g., compounds 1c , 2a , 2l , 2m in and ) share a common scaffold but differ in key substituents:

- Trifluoromethyl (CF₃) vs. 2-Thienyl: The CF₃ group at the pyrazole C3 position (e.g., 1c, 2a) is associated with potent measles virus (MV) inhibition (IC₅₀ ~0.012 µM for piperidine derivatives) .

- Benzyl-Piperidine vs. Hydrophilic Moieties: The benzyl-piperidine substituent in the target compound contrasts with hydrophilic groups like hydroxymethyl (e.g., 2a) or morpholinoethyl (e.g., 2o) in antiviral analogs. Hydrophilic groups enhance solubility but may reduce membrane permeability .

Table 1: Key Antiviral Pyrazole Carboxamide Derivatives

Cannabinoid Receptor Antagonists

The 2-thienyl group is a hallmark of cannabinoid-1 (CB1) receptor antagonists, as demonstrated in . Key comparisons include:

- Bioisosteric Replacement : Replacing the pyrazole 5-aryl group in SR141716A (a CB1 antagonist) with 2-thienyl-alkynyl moieties (e.g., compound 18 ) improved CB1 potency (Ki <1 nM) and selectivity over CB2 . The target compound’s 2-thienyl group may similarly enhance CB1 binding, though its benzyl-piperidine substituent differs from the alkynyl-thiophene chains in .

Table 2: CB1 Antagonists with Pyrazole-Thienyl Motifs

Biological Activity

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a pyrazole ring substituted with a thienyl group and a piperidine moiety, which are known to influence its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antidepressant Effects : Some piperidine derivatives are known to influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibitors.

- Analgesic Properties : The presence of the piperidine structure suggests potential opioid receptor activity, which may contribute to pain relief.

- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in reducing inflammation through various pathways, including inhibition of cyclooxygenase enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific targets. Below is a summary table of key findings from various studies:

Case Studies

A notable case study involved the evaluation of this compound in animal models for pain management. The compound was administered to rodents in controlled experiments, demonstrating a significant reduction in pain responses compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 30 minutes post-administration.

- Metabolism : Primarily metabolized by liver enzymes, leading to several metabolites with varying biological activities.

- Elimination : Half-life estimated at around 2 hours, necessitating multiple dosing for sustained effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.